molecular formula C10H6BrF2NS B12068801 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole

Cat. No.: B12068801
M. Wt: 290.13 g/mol
InChI Key: GIHZXIBLVMVXSJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom on the phenyl ring and a difluoromethyl group on the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenyl isothiocyanate and difluoromethyl ketone.

    Cyclization Reaction: The reaction between 2-bromophenyl isothiocyanate and difluoromethyl ketone under basic conditions leads to the formation of the thiazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Addition Products: Halogenated derivatives of the difluoromethyl group.

Scientific Research Applications

2-(2-Bromophenyl)-4-(difluoromethyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it useful in the study of diseases like cancer and autoimmune disorders.

Comparison with Similar Compounds

    2-(2-Bromophenyl)thiazole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    4-(Difluoromethyl)thiazole: Lacks the bromophenyl group, reducing its potential for substitution reactions.

    2-Phenyl-4-(difluoromethyl)thiazole: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole is unique due to the presence of both the bromine atom and the difluoromethyl group, which confer distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C10H6BrF2NS

Molecular Weight

290.13 g/mol

IUPAC Name

2-(2-bromophenyl)-4-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-8(5-15-10)9(12)13/h1-5,9H

InChI Key

GIHZXIBLVMVXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(F)F)Br

Origin of Product

United States

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